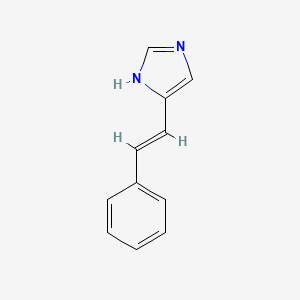
5-Styryl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Styryl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1h-imidazole typically involves the condensation of an aldehyde with an imidazole derivative. One common method is the reaction of styryl aldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Styryl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the styryl group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
5-Styryl-1h-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Styryl-1h-imidazole involves its interaction with biological molecules such as DNA, proteins, and enzymes. It can form hydrogen bonds and π-π interactions with these targets, leading to inhibition of enzyme activity or disruption of cellular processes. The styryl group enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 2-Styryl-1h-imidazole
- 4-Styryl-1h-imidazole
- 5-Phenyl-1h-imidazole
Comparison: 5-Styryl-1h-imidazole is unique due to the position of the styryl group, which influences its chemical reactivity and biological activity. Compared to 2-Styryl-1h-imidazole and 4-Styryl-1h-imidazole, the 5-positioned styryl group offers distinct steric and electronic properties, making it more effective in certain applications .
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-[(E)-2-phenylethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-9H,(H,12,13)/b7-6+ |
InChI Key |
MFHBPHZCHYSGIG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















